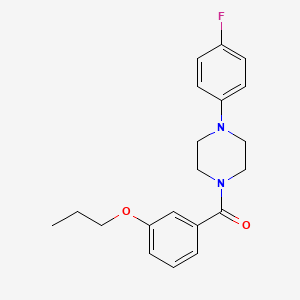![molecular formula C17H20N2O4S B4432943 N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide
Overview
Description
N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide, commonly known as MSPPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPPOB belongs to the class of benzamide compounds and is known for its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of MSPPOB involves the inhibition of the activity of certain enzymes. MSPPOB binds to the active site of the enzyme, preventing the substrate from binding and leading to the inhibition of the enzyme's activity. The exact mechanism of MSPPOB's action on different enzymes is still under investigation.
Biochemical and Physiological Effects:
MSPPOB has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase IX by MSPPOB has been shown to reduce the growth of cancer cells in vitro and in vivo. MSPPOB has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. MSPPOB has been shown to have low toxicity and high selectivity towards certain enzymes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MSPPOB is its ability to inhibit the activity of specific enzymes with high selectivity. This makes MSPPOB a valuable tool for studying the role of specific enzymes in various biological processes. However, one of the limitations of MSPPOB is its low solubility in water, which can make its use in certain experiments challenging.
Future Directions
For research on MSPPOB include its development as a potential anticancer agent and as an enzyme inhibitor for the treatment of Alzheimer's disease.
Scientific Research Applications
MSPPOB has been extensively studied for its potential applications in various fields of research. One of the primary areas of research has been the development of MSPPOB as an enzyme inhibitor. MSPPOB has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in certain types of cancer. This has led to the development of MSPPOB as a potential anticancer agent.
properties
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-12-23-15-8-4-13(5-9-15)17(20)19-14-6-10-16(11-7-14)24(21,22)18-2/h4-11,18H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCTNLXFMENBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



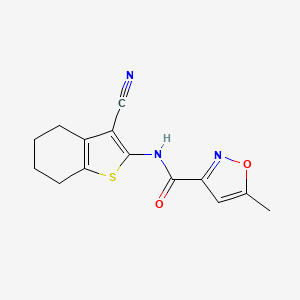

![rel-(2R,3R)-3-[4-(2-methoxyethyl)-1-piperidinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4432868.png)

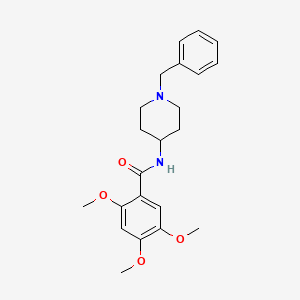
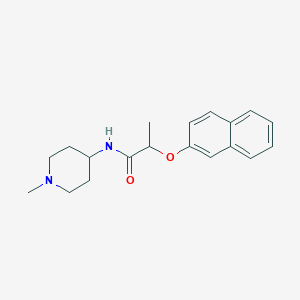

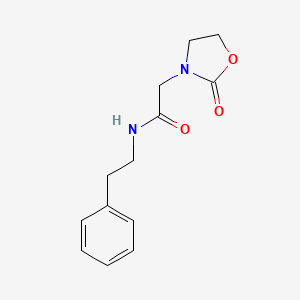
![N-[2-(4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4432913.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432916.png)
![2-(2,6-dichlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4432925.png)
![N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4432947.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)
